molecular formula C12H14F2O3 B3259651 Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate CAS No. 321856-71-7

Ethyl 2,2-difluoro-3-(4-methoxyphenyl)propanoate

Cat. No. B3259651
Key on ui cas rn: 321856-71-7
M. Wt: 244.23 g/mol
InChI Key: KMONEYPZWPXIJO-UHFFFAOYSA-N
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Patent
US06924391B2

Procedure details

A solution of ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate (5.24 g, 14.2 mmol) in toluene (125 ml) was treated with tributyltin hydride (28.9 g, 0.10 mol) and a few crystals of 2,2′-azobisisobutyronitrile. The resulting solution was then irradiated for 15 minutes at 25° C. with a sun lamp. The solvent was then evaporated in vacuo and the residue was partitioned between acetonitrile and pentane. The acetonitrile fraction was concentrated and chromatographed on silica gel (elution hexane-ethyl acetate, 85:15) to give 2.65 g (76%) of the title material as an oil: bp 90-95° C./0.1 torr (air bath temperature).
Name
ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([CH:8](I)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[F:1][C:2]([F:18])([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
ethyl 2,2-difluoro-3-iodo-3-(4-methoxyphenyl)-propionate
Quantity
5.24 g
Type
reactant
Smiles
FC(C(=O)OCC)(C(C1=CC=C(C=C1)OC)I)F
Name
Quantity
28.9 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was then irradiated for 15 minutes at 25° C. with a sun lamp
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between acetonitrile and pentane
CONCENTRATION
Type
CONCENTRATION
Details
The acetonitrile fraction was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (elution hexane-ethyl acetate, 85:15)

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)(CC1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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